molecular formula C16H26N2O5S B194054 Cilastatin CAS No. 82009-34-5

Cilastatin

Cat. No. B194054
CAS RN: 82009-34-5
M. Wt: 358.5 g/mol
InChI Key: DHSUYTOATWAVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilastatin is a renal dehydropeptidase inhibitor used to prevent degradation of imipenem . It is used in combination with imipenem to treat a variety of infections . Cilastatin itself does not have antibiotic activity, but it has been proven to be active against a zinc-dependent beta-lactamase that usually confers antibiotic resistance to certain bacteria .


Synthesis Analysis

The esterase RhEst1 from Rhodococcus sp. ECU1013 has been reported for the enantioselective hydrolysis of ethyl (S)- (+)-2,2-dimethylcyclopropane carboxylate, producing the building block of cilastatin . In this work, error-prone PCR and site-directed saturation mutagenesis were applied to RhEst1 for activity improvement .


Molecular Structure Analysis

Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .


Chemical Reactions Analysis

Cilastatin inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem . Cilastatin can therefore be combined intravenously with imipenem in order to protect it from degradation, prolonging its antibacterial effect .


Physical And Chemical Properties Analysis

Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .

Scientific Research Applications

1. Neuroprotective Treatment in Glaucoma Management

  • Application Summary : Cilastatin has been studied for its potential role as an anti-inflammatory and neuroprotective treatment in managing Glaucoma . Glaucoma is a neurodegenerative disease that causes blindness .
  • Methods of Application : In the study, an experimental mouse model was used, based on unilateral (left) laser-induced ocular hypertension (OHT). Cilastatin was administered daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
  • Results : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .

2. Attenuation of Renal Ischemia-Reperfusion Injury

  • Application Summary : Cilastatin has been investigated for its potential to attenuate renal ischemia-reperfusion (IR) injury via hypoxia inducible factor-1α (HIF-1α) activation .
  • Methods of Application : The effects of cilastatin preconditioning were investigated both in vitro and in vivo. In vitro, a human proximal tubular cell line (HK-2) was exposed to ischemia. In vivo, male C57BL/6 mice were subjected to bilateral kidney ischemia and reperfusion .
  • Results : The study found that cilastatin upregulated HIF-1α expression in a time- and dose-dependent manner. Cilastatin enhanced HIF-1α translation via the phosphorylation of Akt and mTOR, followed by the upregulation of erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

3. Designing Mesoporous Silica Nanocarriers

  • Application Summary : Cilastatin derivatives have been used as structure-directing agents in the design of mesoporous silica nanocarriers .
  • Results : The study suggests that these nanocarriers could potentially be used as intrinsic nanomedicines for different treatments and illnesses, mainly in patients with cancer. After intravenous injection, the drug would be biodistributed in the kidneys, potentially alleviating the nephrotoxicity of chemotherapy .

4. Anti-Inflammatory Treatment in Nephropathologies

  • Application Summary : Cilastatin is generally used in the treatment of nephropathologies associated with inflammation . It is a specific inhibitor of renal dehydrodipeptidase-1 .
  • Results : The study suggests that cilastatin could potentially be used as an anti-inflammatory treatment in managing nephropathologies .

5. Prevention of Antibiotic-Induced Nephrotoxicity

  • Application Summary : Cilastatin is used to prevent the hydrolysis of antibiotics and decrease antibiotic-induced nephrotoxicity .
  • Results : The study suggests that cilastatin could potentially be used to prevent antibiotic-induced nephrotoxicity .

6. Designing Mesoporous Silica Nanocarriers

  • Application Summary : Cilastatin derivatives have been used as structure-directing agents in the design of mesoporous silica nanocarriers .
  • Results : The study suggests that these nanocarriers could potentially be used as intrinsic nanomedicines for different treatments and illnesses, mainly in patients with cancer. After intravenous injection, the drug would be biodistributed in the kidneys, potentially alleviating the nephrotoxicity of chemotherapy .

7. Anti-Inflammatory Treatment in Glaucoma Management

  • Application Summary : Cilastatin has been studied for its potential role as an anti-inflammatory and neuroprotective treatment in managing Glaucoma . Glaucoma is a neurodegenerative disease that causes blindness .
  • Methods of Application : In the study, an experimental mouse model was used, based on unilateral (left) laser-induced ocular hypertension (OHT). Cilastatin was administered daily (300 mg/kg, i.p.) two days before OHT surgery until sacrifice 3 or 7 days later .
  • Results : The study found that OHT successfully increased intraocular pressure (IOP) values in OHT eyes but not in contralateral eyes; Cilastatin did not affect IOP values .

8. Prevention of Antibiotic Degradation

  • Application Summary : Cilastatin is used to prevent the hydrolysis of antibiotics and decrease antibiotic-induced nephrotoxicity .
  • Results : The study suggests that cilastatin could potentially be used to prevent antibiotic-induced nephrotoxicity .

9. Kidney Protection

  • Application Summary : Cilastatin has been in clinical use since the 1980s in combination with the antibiotic imipenem to prevent imipenem degradation, which has enabled studies testing the effect of cilastatin on kidney outcomes in observational studies and clinical trials .
  • Results : The study suggests that cilastatin could potentially be used for kidney protection .

Safety And Hazards

Cilastatin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Contact with dust can cause mechanical irritation or drying of the skin .

Future Directions

Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . There are ongoing studies on the nephroprotective effects of cilastatin among people susceptible to acute kidney injury . Other research is focused on the potential anti-inflammatory and neuroprotective effects of cilastatin .

properties

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUYTOATWAVLW-WFVMDLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81129-83-1 (mono-hydrochloride salt)
Record name Cilastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048238
Record name Cilastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.00e-01 g/L
Record name Cilastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.
Record name Cilastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cilastatin

CAS RN

82009-34-5, 81129-83-1
Record name Cilastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82009-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cilastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141A6AMN38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cilastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilastatin
Reactant of Route 2
Reactant of Route 2
Cilastatin
Reactant of Route 3
Reactant of Route 3
Cilastatin
Reactant of Route 4
Reactant of Route 4
Cilastatin
Reactant of Route 5
Reactant of Route 5
Cilastatin
Reactant of Route 6
Cilastatin

Citations

For This Compound
29,300
Citations
SP Clissold, PA Todd, DM Campoli-Richards - Drugs, 1987 - Springer
… concentrations of cilastatin are … cilastatin 0.5g every 12 hours to haemodialysis patients between dialysis treatments leads to accumulation of cilastatin but not imipenem; trough cilastatin …
Number of citations: 179 link.springer.com
MH Kollef, J Chastre, M Clavel, MI Restrepo… - Critical …, 2012 - ccforum.biomedcentral.com
The aim of this study was to compare a 7-day course of doripenem to a 10-day course of imipenem-cilastatin for ventilator-associated pneumonia (VAP) due to Gram-negative bacteria. …
Number of citations: 232 ccforum.biomedcentral.com
FM Kahan, H Kropp, JG Sundelof… - Journal of Antimicrobial …, 1983 - academic.oup.com
… With the imipenem/cilastatin combination, uniformly high … An additional benefit conferred by cilastatin results from its … Thus the imipenem/cilastatin combination affords reliability and …
Number of citations: 503 academic.oup.com
MM Buckley, RN Brogden, LB Barradell, KL Goa - Drugs, 1992 - Springer
… An additional reason for coadministration of cilastatin is to obviate … /cilastatin is required to maintain inhibition of renal metabolism for more than 8 hours. Accumulation of cilastatin has …
Number of citations: 132 link.springer.com
Y Hori, N Aoki, S Kuwahara, M Hosojima… - Journal of the …, 2017 - ncbi.nlm.nih.gov
… or vancomycin in vitro, just as cilastatin did not affect the anticancer … cilastatin efficiently suppresses the nephrotoxicity induced by gentamicin, colistin, vancomycin, or cisplatin. Cilastatin …
Number of citations: 113 www.ncbi.nlm.nih.gov
J Birnbaum, FM Kahan, H Kropp… - The American journal of …, 1985 - Elsevier
… Thus, the combination imipenem and cilastatin overcame the pharmaceutical and metabolic … in combination with a new enzyme inhibitor, cilastatin. Cilastatin is a specific inhibitor of a …
Number of citations: 399 www.sciencedirect.com
JA Balfour, HM Bryson, RN Brogden - Drugs, 1996 - Springer
… , cilastatin, in order to prevent its renal metabolism in clinical use. Extensive clinical experience gained with imipenem/cilastatin has … In these indications, imipenem/cilastatin generally …
Number of citations: 117 link.springer.com
M Shayan, S Elyasi - Expert Opinion on Drug Safety, 2020 - Taylor & Francis
Introduction Cilastatin, a dehydropeptidase I inhibitor, has been used alongside imipenem, a broad spectrum antibiotic, in order to reduce its renal metabolism, consequently increasing …
Number of citations: 12 www.tandfonline.com
GB Calandra, C Wang, M Aziz… - Journal of Antimicrobial …, 1986 - academic.oup.com
The relative safety of imipenem/cilastatin for 3470 patients was reviewed to see if the safety profile was similar to that seen for the first 1723 patients treated. The most common clinical …
Number of citations: 100 academic.oup.com
DC McLeod, JA Lyon - Drug intelligence & clinical pharmacy, 1985 - journals.sagepub.com
… Clinical studies in phase II and III trials have shown imipenem/cilastatin to be effective in soft … imipenem/cilastatin to be equal in efficacy to combination therapy. Imipenem/cilastatin may …
Number of citations: 44 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.